molecular formula C22H26N6O2 B2817152 N-[(2-methoxyphenyl)methyl]-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide CAS No. 1251678-19-9

N-[(2-methoxyphenyl)methyl]-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2817152
CAS No.: 1251678-19-9
M. Wt: 406.49
InChI Key: OZIXAXQLANRBSE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an imidazole ring and a pyrimidine ring, which are common in many biological molecules. It also contains a methoxybenzyl group and a methylpiperidino group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole and pyrimidine rings, as well as the methoxybenzyl and methylpiperidino groups. For instance, the N-(4-methoxybenzyl) group on similar compounds can be oxidatively removed with cerium (IV) diammonium nitrate .

Scientific Research Applications

Antimycobacterial Activity

Compounds with structures resembling the queried chemical have been synthesized and evaluated for their antimycobacterial properties. For example, 4-substituted 1-(p-methoxybenzyl)imidazoles designed to mimic the structure of potent antimycobacterial agents have shown varied degrees of activity against mycobacterial strains. These compounds exhibit antimycobacterial activity in vitro, with some achieving IC90 values as low as 13 μg/mL (Miranda & Gundersen, 2009).

Antibacterial and Cytotoxic Activities

N-heterocyclic carbene-silver complexes derived from imidazole and benzimidazole structures have demonstrated significant antibacterial activity against both Gram-negative and Gram-positive bacteria. Additionally, these complexes have been tested for cytotoxicity against human cancer cell lines, revealing promising IC50 values, indicating their potential use in anticancer therapies (Patil et al., 2010).

Anti-inflammatory and Analgesic Properties

Derivatives synthesized from similar chemical frameworks have been explored for their anti-inflammatory and analgesic properties. Certain novel compounds have shown high selectivity and activity as cyclooxygenase-2 (COX-2) inhibitors, offering potential as anti-inflammatory agents. These findings underscore the therapeutic potential of these compounds in managing pain and inflammation (Abu‐Hashem et al., 2020).

Synthesis and Structural Analysis

The research also includes the synthesis of novel compounds and structural analysis through various methodologies, including X-ray diffraction. Such studies are crucial for understanding the chemical and physical properties of these compounds, which can aid in the development of more effective therapeutic agents. For instance, the crystal and molecular structures of specific derivatives have been reported, providing insights into their structural characteristics and potential interactions with biological targets (Richter et al., 2023).

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-16-7-9-27(10-8-16)20-11-21(25-14-24-20)28-13-18(26-15-28)22(29)23-12-17-5-3-4-6-19(17)30-2/h3-6,11,13-16H,7-10,12H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIXAXQLANRBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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